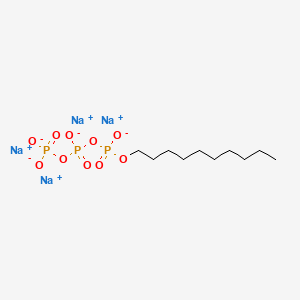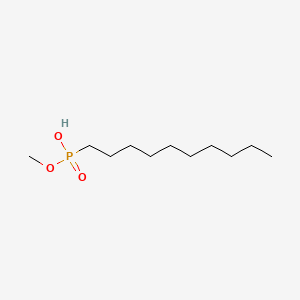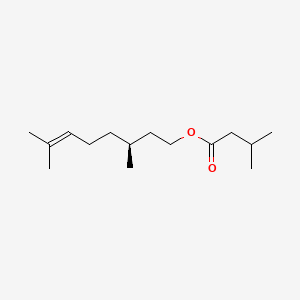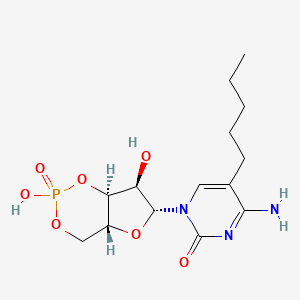
Triphosphoric acid, decyl ester, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphosphoric acid, decyl ester, sodium salt is a chemical compound that belongs to the family of phosphoric acid esters. It is a derivative of triphosphoric acid, where one of the hydrogen atoms is replaced by a decyl group and the compound is neutralized with sodium. This compound is known for its surfactant properties and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of triphosphoric acid, decyl ester, sodium salt typically involves the esterification of triphosphoric acid with decanol, followed by neutralization with sodium hydroxide. The reaction can be represented as follows:
H5P3O10+C10H21OH→C10H21O5P3H4+H2O
C10H21O5P3H4+NaOH→C10H21O5P3Na+H2O
The reaction is typically carried out under controlled temperature and pH conditions to ensure complete esterification and neutralization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactors where triphosphoric acid and decanol are mixed in the presence of a catalyst. The mixture is then neutralized with sodium hydroxide, and the product is purified through distillation and crystallization processes.
Análisis De Reacciones Químicas
Types of Reactions
Triphosphoric acid, decyl ester, sodium salt undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water, yielding triphosphoric acid and decanol.
Oxidation: The decyl group can be oxidized to form corresponding carboxylic acids.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in acidic or basic conditions using water as the reagent.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products Formed
Hydrolysis: Triphosphoric acid and decanol.
Oxidation: Decanoic acid and triphosphoric acid.
Substitution: Various substituted phosphoric acid esters.
Aplicaciones Científicas De Investigación
Triphosphoric acid, decyl ester, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of membrane proteins and lipid interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and dispersing agents.
Mecanismo De Acción
The mechanism of action of triphosphoric acid, decyl ester, sodium salt primarily involves its surfactant properties. The decyl group interacts with hydrophobic molecules, while the triphosphoric acid moiety interacts with hydrophilic molecules, allowing the compound to stabilize emulsions and disperse particles. This dual interaction facilitates various biochemical and industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
- Triphosphoric acid, octyl ester, sodium salt
- Triphosphoric acid, dodecyl ester, sodium salt
- Pyrophosphoric acid, decyl ester, sodium salt
Uniqueness
Triphosphoric acid, decyl ester, sodium salt is unique due to its specific chain length (decyl group), which provides an optimal balance between hydrophobic and hydrophilic interactions. This balance makes it particularly effective as a surfactant in various applications compared to its shorter or longer chain analogs.
Propiedades
Número CAS |
69029-41-0 |
|---|---|
Fórmula molecular |
C10H21Na4O10P3 |
Peso molecular |
486.15 g/mol |
Nombre IUPAC |
tetrasodium;[[decoxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H25O10P3.4Na/c1-2-3-4-5-6-7-8-9-10-18-22(14,15)20-23(16,17)19-21(11,12)13;;;;/h2-10H2,1H3,(H,14,15)(H,16,17)(H2,11,12,13);;;;/q;4*+1/p-4 |
Clave InChI |
KCWFIIWWMQUSCD-UHFFFAOYSA-J |
SMILES canónico |
CCCCCCCCCCOP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















